N-(4-Amino-2-methoxyphenyl)isonicotinamide

mGluR7 agonism cAMP inhibition GTPγS binding

Procure AMN082, the definitive allosteric mGluR7 agonist. Superior efficacy vs. L-AP4; brain-penetrant and orally bioavailable. Ideal for anxiety, depression, and FXS models. Avoid unreliable generic mGluR ligands.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 552814-15-0
Cat. No. B1331674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methoxyphenyl)isonicotinamide
CAS552814-15-0
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H13N3O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17)
InChIKeyPYPKNGWROPDFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methoxyphenyl)isonicotinamide (CAS 552814-15-0): mGluR7 Allosteric Agonist Tool Compound for CNS Research


N-(4-Amino-2-methoxyphenyl)isonicotinamide, also known as AMN082, is a synthetic small molecule that functions as a selective, orally bioavailable, brain-penetrant allosteric agonist of the metabotropic glutamate receptor subtype 7 (mGluR7) [1]. It belongs to the class of isonicotinamide derivatives and directly activates receptor signaling by binding to an allosteric site within the transmembrane heptahelical domain of mGluR7 [1]. AMN082 was first synthesized in 2003 and serves as a critical pharmacological tool for investigating the role of mGluR7 in CNS physiology and disease models, including anxiety, depression, and stress-related disorders [1][2].

Why N-(4-Amino-2-methoxyphenyl)isonicotinamide Cannot Be Replaced by Generic mGluR Ligands


In-class substitution of mGluR7 modulators is scientifically invalid due to fundamental pharmacological divergence. The orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4) exhibits inferior efficacy relative to AMN082 [1], while the endogenous ligand L-glutamate shows markedly lower potency at the mGluR7 receptor [1]. Newer allosteric agonists like CVN636, although more potent, represent a distinct chemical series with potentially different binding kinetics and off-target profiles [2]. Generic procurement of unspecified mGluR ligands fails to guarantee the specific allosteric binding mechanism, blood-brain barrier penetration, and oral bioavailability that define AMN082's utility as a research tool compound [1][2].

N-(4-Amino-2-methoxyphenyl)isonicotinamide: Quantified Differentiation Evidence Against mGluR7 Comparators


AMN082 mGluR7 Agonist Potency: Direct Comparison with L-AP4 and L-Glutamate

AMN082 exhibits potent agonist activity at recombinant human mGluR7 with EC50 values ranging from 64 to 290 nM in functional assays [1]. Its efficacy is comparable to the orthosteric agonist L-AP4 and significantly superior to the endogenous ligand L-glutamate [1].

mGluR7 agonism cAMP inhibition GTPγS binding

AMN082 Receptor Selectivity Profile: Absence of Activity at Other mGluR Subtypes

AMN082 at concentrations up to 10 μM failed to produce any appreciable activating or inhibitory effects at other mGluR subtypes (mGluR1–mGluR6 and mGluR8) or selected ionotropic glutamate receptors [1]. This selectivity distinguishes AMN082 from orthosteric mGluR agonists that frequently exhibit cross-reactivity across group III mGluRs.

receptor selectivity off-target activity mGluR subtypes

AMN082 In Vivo CNS Exposure: Oral Bioavailability and Blood-Brain Barrier Penetration

AMN082 is orally active and penetrates the blood-brain barrier, as demonstrated by its ability to elevate plasma stress hormones corticosterone and corticotropin in an mGluR7-dependent fashion following oral administration [1]. This contrasts with many orthosteric mGluR agonists, which possess poor CNS penetration due to their polar, amino acid-like structures.

oral bioavailability blood-brain barrier in vivo pharmacology

AMN082 Potency Relative to Next-Generation mGluR7 Allosteric Agonist CVN636

The more recently developed mGluR7 allosteric agonist CVN636 exhibits significantly higher potency, with an EC50 value of 7 nM compared to AMN082's EC50 range of 64–290 nM [1][2]. CVN636 also demonstrates exquisite selectivity for mGluR7 across a broader panel of targets [2].

allosteric agonist potency comparison CVN636

AMN082 Allosteric Binding Mechanism: Insensitivity to Orthosteric Ligand Competition

Chimeric receptor and mutagenesis studies localize the AMN082 binding site to the transmembrane heptahelical domain of mGluR7, distinct from the extracellular orthosteric glutamate-binding Venus flytrap domain [1]. AMN082 has little to no effect on the potency of orthosteric ligands [1], allowing its use in the presence of endogenous glutamate without competitive displacement.

allosteric modulation binding site orthosteric competition

N-(4-Amino-2-methoxyphenyl)isonicotinamide: Evidence-Backed Research and Discovery Applications


In Vivo Behavioral Pharmacology Studies of mGluR7 Function in Psychiatric Disorders

AMN082 is ideally suited for in vivo rodent behavioral studies investigating the role of mGluR7 in anxiety, depression, and stress-related CNS disorders [1]. Its oral bioavailability and brain penetrance enable systemic dosing without invasive central administration procedures [1]. AMN082 has been shown to produce antidepressant-like effects and modulate stress hormone levels in an mGluR7-dependent manner [1][2].

In Vitro Functional Characterization of mGluR7 Signaling Pathways

In recombinant cell lines or primary neuronal cultures, AMN082 serves as a selective, high-efficacy agonist for quantifying mGluR7-mediated cAMP inhibition and GTPγS binding [1]. Its allosteric mechanism allows reliable activation of mGluR7 even in the presence of orthosteric agonists or antagonists, enabling nuanced pharmacological dissection of receptor signaling [1].

Target Validation in Fragile X Syndrome (FXS) and Neurodevelopmental Disorders

Recent evidence demonstrates that mGluR7 activation by AMN082 corrects protein synthesis defects and ameliorates pathological phenotypes in animal models of Fragile X Syndrome [3]. This positions AMN082 as a critical tool for validating mGluR7 as a therapeutic target in FXS and related neurodevelopmental conditions where glutamatergic signaling is dysregulated.

Comparator Tool for Profiling Next-Generation mGluR7 Modulators

Given its well-characterized potency (EC50 64–290 nM), selectivity profile, and extensive in vivo behavioral dataset, AMN082 serves as the established reference compound against which novel mGluR7 agonists and allosteric modulators are benchmarked [1][4]. Its inclusion in screening cascades provides a historical comparator for assessing the relative efficacy and selectivity of new chemical entities.

Quote Request

Request a Quote for N-(4-Amino-2-methoxyphenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.